3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine
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Overview
Description
3-(4-(Methoxymethyl)-2-azaspiro[45]decan-2-yl)propan-1-amine is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine typically involves a multi-step process. One common method includes the use of a Prins/pinacol cascade reaction, which is catalyzed by a Lewis acid. This method allows for the formation of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: This compound is a κ-opioid receptor antagonist with high affinity for human receptors.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with different functional groups and applications.
Uniqueness
3-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-amine is unique due to its specific spirocyclic structure and the presence of a methoxymethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H28N2O |
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Molecular Weight |
240.38 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl]propan-1-amine |
InChI |
InChI=1S/C14H28N2O/c1-17-11-13-10-16(9-5-8-15)12-14(13)6-3-2-4-7-14/h13H,2-12,15H2,1H3 |
InChI Key |
NUGWERGVFHMZBP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CN(CC12CCCCC2)CCCN |
Origin of Product |
United States |
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